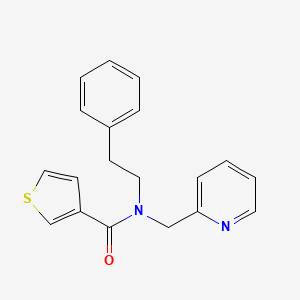
(R)-Adamantane-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Adamantane-1-sulfinamide is a chiral sulfinamide derivative of adamantane, a polycyclic hydrocarbon known for its rigid and bulky structure. The adamantane framework imparts unique steric properties to the compound, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Adamantane-1-sulfinamide typically involves the reaction of adamantane with sulfinyl chloride in the presence of a chiral auxiliary or catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out under controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of ®-Adamantane-1-sulfinamide may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and high throughput. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-Adamantane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.
Reduction: Reduction of the sulfinamide group can yield the corresponding amine.
Substitution: The adamantane framework can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of adamantane-1-sulfonamide.
Reduction: Formation of adamantane-1-amine.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Chemistry
®-Adamantane-1-sulfinamide is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Its rigid structure and steric properties make it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, ®-Adamantane-1-sulfinamide is investigated for its potential as a molecular probe to study protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into molecular recognition processes.
Medicine
The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, ®-Adamantane-1-sulfinamide is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ®-Adamantane-1-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane framework provides a rigid scaffold that can fit into binding pockets, while the sulfinamide group can form hydrogen bonds and other interactions with target molecules. This combination of steric and electronic properties allows ®-Adamantane-1-sulfinamide to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon, known for its use in antiviral drugs like amantadine.
Adamantane-1-amine: A derivative with applications in medicinal chemistry.
Adamantane-1-sulfonamide: An oxidized form of ®-Adamantane-1-sulfinamide with different chemical properties.
Uniqueness
®-Adamantane-1-sulfinamide stands out due to its chiral nature and the presence of the sulfinamide group These features impart unique steric and electronic properties, making it a valuable compound for asymmetric synthesis and biological studies
Properties
CAS No. |
446021-74-5; 669091-07-0 |
|---|---|
Molecular Formula |
C10H17NOS |
Molecular Weight |
199.31 |
IUPAC Name |
(R)-adamantane-1-sulfinamide |
InChI |
InChI=1S/C10H17NOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/t7?,8?,9?,10?,13-/m1/s1 |
InChI Key |
KTBSFNUZIBDNCL-WPSCEVPVSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3014141.png)




![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)

![5-CHLORO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3014150.png)

![2-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B3014155.png)
![4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol](/img/structure/B3014157.png)


